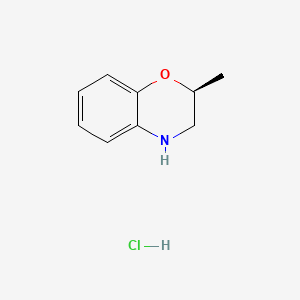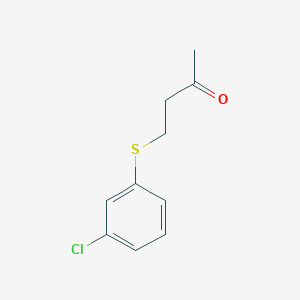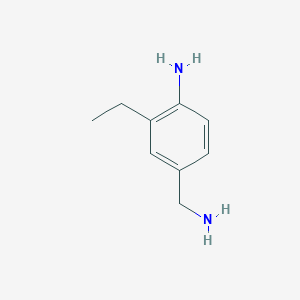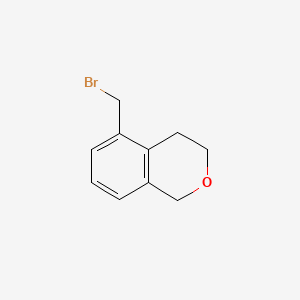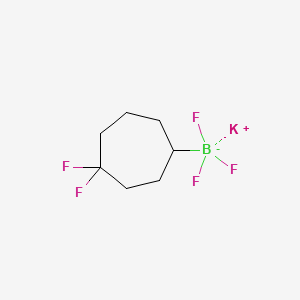
Potassium (4,4-difluorocycloheptyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (4,4-difluorocycloheptyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The compound is characterized by the presence of a cycloheptyl ring substituted with two fluorine atoms and a trifluoroborate group.
Méthodes De Préparation
The synthesis of potassium (4,4-difluorocycloheptyl)trifluoroboranuide typically involves the reaction of 4,4-difluorocycloheptylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Potassium (4,4-difluorocycloheptyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluorocycloheptyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cycloheptyl derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing and reducing agents depending on the desired transformation. Major products formed from these reactions include a range of difluorocycloheptyl and cycloheptyl derivatives .
Applications De Recherche Scientifique
Potassium (4,4-difluorocycloheptyl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mécanisme D'action
The mechanism by which potassium (4,4-difluorocycloheptyl)trifluoroboranuide exerts its effects involves its ability to act as a nucleophilic partner in various chemical reactions. The trifluoroborate group is particularly reactive in the presence of palladium catalysts, facilitating the formation of carbon-carbon bonds. This reactivity is due to the electron-withdrawing nature of the fluorine atoms, which enhances the nucleophilicity of the boron center .
Comparaison Avec Des Composés Similaires
Potassium (4,4-difluorocycloheptyl)trifluoroboranuide can be compared with other organotrifluoroborates such as:
Potassium (4,4-difluorocyclohexyl)trifluoroboranuide: Similar in structure but with a cyclohexyl ring instead of a cycloheptyl ring.
Potassium 3,4-dichlorophenyltrifluoroborate: Contains a phenyl ring substituted with chlorine atoms.
Potassium phenyltrifluoroborate: A simpler structure with a phenyl ring.
The uniqueness of potassium (4,4-difluorocycloheptyl)trifluoroboranuide lies in its cycloheptyl ring, which provides distinct steric and electronic properties compared to its analogs .
Propriétés
Formule moléculaire |
C7H11BF5K |
|---|---|
Poids moléculaire |
240.07 g/mol |
Nom IUPAC |
potassium;(4,4-difluorocycloheptyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF5.K/c9-7(10)4-1-2-6(3-5-7)8(11,12)13;/h6H,1-5H2;/q-1;+1 |
Clé InChI |
DMPJERGXWSUZQM-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CCCC(CC1)(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


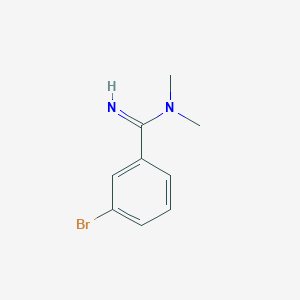

![(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13495220.png)
![4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride](/img/structure/B13495233.png)
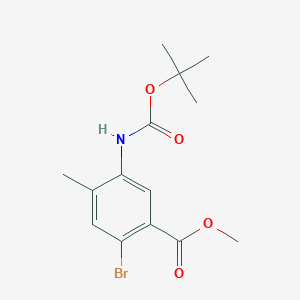
![tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate](/img/structure/B13495253.png)
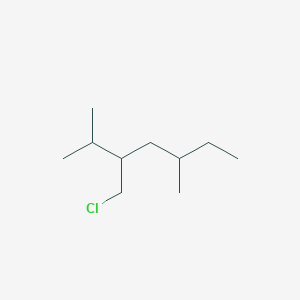
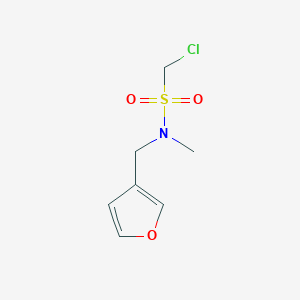
![5-[(3-Amino-4-methyl-pentyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495258.png)
